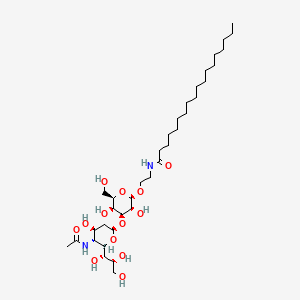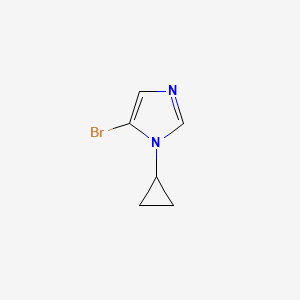
a-Trisaccharide
Overview
Description
Trisaccharide A is a type of oligosaccharide composed of three monosaccharides linked by glycosidic bonds. These compounds are essential in various biological processes and have significant applications in scientific research and industry. Trisaccharide A is particularly notable for its role in blood group antigens and its potential in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trisaccharide A typically involves the stepwise glycosylation of monosaccharide units. The process begins with the protection of hydroxyl groups to prevent unwanted reactions. The glycosylation reactions are then carried out using glycosyl donors and acceptors under specific conditions, often involving catalysts like silver triflate or boron trifluoride etherate. The final product is obtained after deprotection and purification steps .
Industrial Production Methods: Industrial production of Trisaccharide A can be achieved through enzymatic methods. For instance, alginate lyases can be used to produce alginate trisaccharides from sodium alginate. This method involves the cultivation of engineered microorganisms, such as Escherichia coli, which express the desired enzymes. The extracellular production of these enzymes facilitates the efficient conversion of substrates into Trisaccharide A .
Chemical Reactions Analysis
Types of Reactions: Trisaccharide A undergoes various chemical reactions, including:
Oxidation: Trisaccharide A can be oxidized to form corresponding aldonic acids.
Reduction: Reduction of Trisaccharide A leads to the formation of alditols.
Substitution: Glycosidic bonds in Trisaccharide A can be hydrolyzed under acidic conditions to yield monosaccharides.
Common Reagents and Conditions:
Oxidation: Sodium periodate or bromine water.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Dilute acids like hydrochloric acid or sulfuric acid.
Major Products:
Oxidation: Aldonic acids.
Reduction: Alditols.
Substitution: Monosaccharides.
Scientific Research Applications
Trisaccharide A has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Plays a crucial role in cell recognition and signaling processes.
Medicine: Involved in the synthesis of blood group antigens and potential therapeutic agents.
Industry: Used in the production of bioactive compounds and as a substrate for enzymatic reactions
Mechanism of Action
The mechanism of action of Trisaccharide A involves its interaction with specific molecular targets, such as glycosyltransferases and lectins. These interactions facilitate various biological processes, including cell-cell recognition and immune responses. The glycosidic bonds in Trisaccharide A are crucial for its binding to these molecular targets, leading to the activation or inhibition of specific pathways .
Comparison with Similar Compounds
Raffinose: Composed of galactose, glucose, and fructose.
Maltotriose: Composed of three glucose units.
Melezitose: Composed of glucose and fructose units.
Uniqueness of Trisaccharide A: Trisaccharide A is unique due to its specific glycosidic linkages and its role in blood group antigens.
Properties
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S,5R)-4,5,6-trihydroxy-1-oxo-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO15/c1-6-12(27)16(31)17(32)20(33-6)35-10(5-24)18(13(28)8(26)3-22)36-19-11(21-7(2)25)15(30)14(29)9(4-23)34-19/h5-6,8-20,22-23,26-32H,3-4H2,1-2H3,(H,21,25)/t6-,8+,9+,10-,11+,12+,13-,14-,15+,16+,17-,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZWAAFMRTZQGV-ULZIYQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198042 | |
| Record name | a-Trisaccharide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49777-13-1 | |
| Record name | O-2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl-(1→3)-O-[6-deoxy-α-L-galactopyranosyl-(1→2)]-D-galactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49777-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | a-Trisaccharide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049777131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | a-Trisaccharide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-TRISACCHARIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P104QT2V1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Benzo[C]thiophene-1-carbonyl chloride](/img/structure/B594310.png)

![2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B594313.png)
